5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
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Overview
Description
5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a fluorinated indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the fluorination of 2,3-dihydro-1H-indene-1-carbonitrile. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-indene-1-one or 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of 5-fluoro-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
- 5-Fluoro-2,3-dihydro-1H-indene-1-one
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
Uniqueness
5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the nitrile group provides a site for further functionalization.
Biological Activity
5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H8FN and features a fluorine atom at the 5-position and a nitrile group at the 1-position of the indene structure. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties:
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
2. Anticancer Potential:
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
3. Enzyme Inhibition:
this compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
The biological effects of this compound are likely mediated through interactions with various molecular targets:
- Enzyme Interaction: The nitrile group may facilitate binding to enzyme active sites, altering their activity.
- Receptor Modulation: The presence of the fluorine atom can influence the compound's affinity for specific receptors, potentially modulating signal transduction pathways.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Indene Derivatives: Starting from basic indene structures.
- Introduction of Fluorine: Using fluorinating agents to achieve selective fluorination.
- Nitrilation: Employing nitriles to introduce the carbonitrile functional group.
Optimizing these steps is crucial for enhancing yield and ensuring the scalability of production.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range, suggesting significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating its effectiveness against resistant strains .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile | C10H8FN | Similar structure; explored for similar activities |
5-Amino-2,3-dihydro-1H-indene | C10H9N | Lacks fluorine; different biological profile |
Properties
CAS No. |
915030-25-0 |
---|---|
Molecular Formula |
C10H8FN |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |
InChI Key |
WWGIROKSWOXQFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC(=C2)F |
Origin of Product |
United States |
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